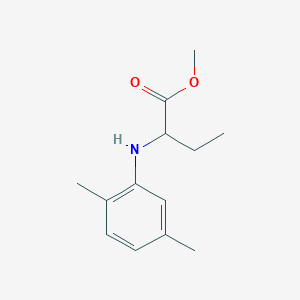

Methyl 2-((2,5-dimethylphenyl)amino)butanoate

Description

Methyl 2-((2,5-dimethylphenyl)amino)butanoate is a substituted butanoate ester featuring a 2,5-dimethylphenyl group attached via an amino linkage to the second carbon of the butanoate backbone. Its structure combines an aromatic amine moiety with a methyl ester, making it relevant in synthetic organic chemistry, particularly in heterocyclic compound synthesis.

The compound’s 2,5-dimethylphenyl substituent introduces steric and electronic effects that differentiate it from related structures.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl 2-(2,5-dimethylanilino)butanoate |

InChI |

InChI=1S/C13H19NO2/c1-5-11(13(15)16-4)14-12-8-9(2)6-7-10(12)3/h6-8,11,14H,5H2,1-4H3 |

InChI Key |

AFJGEBDFIXVYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)NC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dimethylphenyl)amino)butanoate typically involves the esterification of 2-((2,5-dimethylphenyl)amino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Structural Analysis

The compound is a substituted amino acid ester, comprising a butanoate backbone with a 2-((2,5-dimethylphenyl)amino) group. Key structural elements include:

-

Ester functionality (-COOMe) at the C-1 position.

-

Amino group (-NH-) directly bonded to the aromatic ring (2,5-dimethylphenyl).

-

Aliphatic chain (butanoate) with potential sites for further functionalization.

Hydrolysis (Saponification)

Ester hydrolysis is a fundamental reaction for such compounds. Using strong bases (e.g., KOH or NaOH) under reflux conditions, the ester group can be converted to the corresponding carboxylic acid:

This reaction is analogous to methods described for similar esters, where saponification under basic conditions yields carboxylic acids .

Amidation via Azide Coupling

Azide coupling is a versatile method for forming amide bonds. Hydrazinolysis of the ester could generate a hydrazide intermediate, which can undergo azide formation and subsequent coupling with amines:

-

Hydrazinolysis : Reaction with hydrazine hydrate under reflux conditions converts the ester to a hydrazide.

-

Azide Formation : Treatment with NaNO₂ and HCl generates an azide intermediate.

-

Coupling : Reaction with primary or secondary amines (e.g., propylamine, piperidine) under controlled conditions forms amides .

Example Reaction Conditions (Adapted from ):

| Step | Reagents & Conditions | Product |

|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux (9 h) | Hydrazide intermediate |

| Azide Formation | NaNO₂, HCl, 0 °C (1 h) | Azide derivative |

| Coupling | Amine (e.g., propylamine), 0 °C (12 h) | N-alkyl amide derivative |

Aromatic Substitution Reactions

The 2,5-dimethylphenyl group may undergo electrophilic aromatic substitution (EAS) or oxidation reactions. For example:

-

Nitration : Directed by the methyl groups (activating, ortho/para-directing), leading to nitro-substituted derivatives.

-

Oxidation : Potential conversion of methyl groups to carboxylic acid moieties under strong oxidizing conditions.

Aliphatic Chain Reactions

The butanoate backbone may participate in:

-

Peptide Bond Formation : Reaction with amino acids via coupling agents (e.g., DCC) to form peptide derivatives .

-

Reduction : Conversion of the ester to an alcohol or amine under reducing conditions (e.g., LiAlH₄).

Analytical Data and Research Findings

While specific data for this compound is unavailable, analogous studies provide insights:

-

Synthetic Yields : Azide coupling reactions often achieve high yields (e.g., 60–90%) under optimized conditions .

-

Selectivity : Reactions involving aromatic substitution may exhibit regioselectivity influenced by directing groups .

-

Stability : The amino group’s reactivity may require protective strategies (e.g., Boc protection) during multi-step syntheses .

Scientific Research Applications

Methyl 2-((2,5-dimethylphenyl)amino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-dimethylphenyl)amino)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The amino group may also interact with various receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Properties

Ester Backbone Modifications

The butanoate ester backbone distinguishes this compound from benzoate derivatives (). For example:

- Its lack of an amino group limits utility in heterocycle synthesis but enhances stability under acidic conditions .

- Isopropyl benzoate (CAS 939-48-0): Branched aliphatic ester with increased hydrophobicity compared to the target compound’s linear butanoate chain .

Table 2: Ester Backbone Comparison

Amino Group Modifications

The amino group in the target compound is secondary and aryl-substituted, unlike derivatives with alkylamino or protected amino groups:

- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (EP 4 374 877 A2, 2024): Features a primary methylamino group and a branched 3,3-dimethylbutanoate chain. The alkylamino group increases basicity, while branching enhances steric shielding, affecting solubility .

- Methyl 2-benzoylamino-3-arylaminobut-2-enoates (HETEROCYCLES, 2003): Contain both benzoylamino and arylaminogroups, enabling dual reactivity in cyclization reactions .

Analytical Characterization

While direct data for this compound are absent, highlights standard techniques for analogous compounds:

Biological Activity

Methyl 2-((2,5-dimethylphenyl)amino)butanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article summarizes the findings from recent research, highlighting its mechanisms of action, therapeutic applications, and biological effects.

Chemical Structure and Properties

This compound is characterized by an amine functional group linked to a butanoate moiety. This structure allows for unique interactions with biological targets, including enzymes and receptors. The presence of the dimethylphenyl group enhances its lipophilicity, which is crucial for cellular membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing their activity and stability.

- Aromatic Interactions : The aromatic ring can engage in π-π stacking interactions with other aromatic residues in proteins, potentially altering their function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . For instance:

- Cell Line Studies : In vitro assays against various cancer cell lines have indicated that this compound can significantly inhibit cell proliferation. For example, IC50 values in the range of 45–97 nM were observed against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT-116 | 6 |

| HepG-2 | 48 |

These results suggest that the compound may induce apoptosis and disrupt the cell cycle, particularly at the G1 phase .

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties . Research indicates that it may inhibit the growth of various bacterial strains, although further studies are required to elucidate its exact mechanisms and efficacy .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of related compounds on models of neurodegenerative diseases. The findings suggested that modifications to the methyl butanoate structure could enhance neuroprotective effects against oxidative stress .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and a capacity to penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders .

Q & A

Basic: What are the key considerations in designing a synthesis route for Methyl 2-((2,5-dimethylphenyl)amino)butanoate?

Methodological Answer:

A robust synthesis route should prioritize protecting-group strategies, solvent selection, and reaction optimization. For example:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar groups to prevent unwanted side reactions during coupling steps, as demonstrated in the synthesis of related compounds .

- Coupling conditions : Opt for mild bases (e.g., DIPEA) and coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation without racemization.

- Deprotection : Hydrochloric acid in dioxane effectively removes Boc groups while preserving ester functionality .

- Purification : Reduced-pressure distillation or column chromatography ensures high purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- 1H-NMR : Identifies key protons (e.g., NH, methyl esters, aromatic substituents). For analogous compounds, signals at δ 9.00 (brs, NH) and δ 3.79 (s, OCH3) confirm structure .

- GC-MS : Validates molecular weight and detects impurities (e.g., unreacted precursors) using electron ionization (EI) at 70 eV .

- FTIR-ATR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- HPLC-TOF : Assesses enantiomeric purity with chiral columns (e.g., Zorbax Eclipse XDB-C18) .

Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl3 to eliminate solvent-induced shifts .

- Variable-temperature NMR : Identify exchange processes (e.g., hindered rotation of the aryl group) by analyzing signal splitting at different temperatures.

- Cross-validation : Compare with computational predictions (DFT) or complementary techniques like NOESY for spatial correlations .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (S)-configured intermediates, as seen in the synthesis of methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for kinetic resolution.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb powders for containment .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis .

Advanced: How does the steric environment of the 2,5-dimethylphenyl group influence reactivity?

Methodological Answer:

- Steric hindrance : The 2,5-dimethyl substitution restricts nucleophilic attack at the para position, favoring ortho-directed reactions. Compare with metalaxyl (2,6-dimethylphenyl), where steric effects reduce metabolic degradation .

- Electronic effects : Methyl groups donate electrons via hyperconjugation, modulating the aryl ring’s electrophilicity.

- Experimental validation : Use Hammett plots or computational studies (e.g., DFT) to quantify substituent effects.

Advanced: How can researchers address low yields in the esterification step of this compound synthesis?

Methodological Answer:

- Catalyst optimization : Replace HCl with sulfuric acid or p-toluenesulfonic acid for milder esterification.

- Solvent selection : Use toluene or THF to azeotropically remove water and shift equilibrium.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Basic: What are the critical steps in scaling up the synthesis of this compound?

Methodological Answer:

- Batch vs. flow chemistry : Transitioning from batch to continuous flow improves heat/mass transfer for exothermic steps.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Purification at scale : Use wiped-film evaporators or crystallization instead of column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.